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Compound of Interest

Compound Name: Emraclidine

Cat. No.: B8176116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available pharmacokinetic and

brain penetrance data for Emraclidine (also known as CVL-231 and PF-06852231), a

selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.

Emraclidine was in development for the treatment of schizophrenia and Alzheimer's disease

psychosis.[1][2][3] This document summarizes key findings from clinical trials and preclinical

research, offering insights into the drug's absorption, distribution, and central nervous system

penetrance. While extensive quantitative data remains proprietary, this guide collates all

publicly available information to support ongoing research and development efforts in

neuropsychiatric drug discovery.

Mechanism of Action: M4 Receptor Modulation
Emraclidine selectively targets the M4 muscarinic acetylcholine receptor, which is

predominantly expressed in the striatum.[1] As a positive allosteric modulator, it enhances the

receptor's response to the endogenous neurotransmitter acetylcholine. The prevailing

hypothesis is that activation of M4 receptors in the striatum indirectly regulates and reduces

dopamine signaling without directly blocking dopamine D2 receptors, the primary mechanism of

action for many current antipsychotics.[4] This targeted approach is intended to achieve

antipsychotic efficacy while potentially mitigating the motor and metabolic side effects

associated with direct dopamine receptor antagonism.
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Emraclidine's Proposed Signaling Pathway.

Pharmacokinetics
Clinical pharmacokinetic data for Emraclidine has been primarily derived from Phase 1

studies. These studies aimed to establish the safety, tolerability, and appropriate dosing based

on pharmacokinetic profiles.

Human Pharmacokinetic Profile
The Phase 1b trial in patients with schizophrenia provided initial insights into the

pharmacokinetic profile of Emraclidine. The drug was found to be rapidly absorbed following

oral administration. Further studies have been conducted to evaluate the effect of food on its

pharmacokinetics and its behavior in specific populations, such as those with renal impairment,

though results are not yet fully published.
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Parameter Finding Source

Absorption
Rapidly absorbed following

oral administration.
The Lancet

Time to Maximum

Concentration (Tmax)

Median Tmax of 1 hour for

both 30 mg once daily and 20

mg twice daily regimens.

The Lancet

Steady-State Exposure (AUC)

Associated with high between-

participant variability

(coefficient of variation >80%).

The Lancet

Preclinical Pharmacokinetics (Reference Compound)
While specific preclinical pharmacokinetic data for Emraclidine is not publicly available,

research on other novel M4 PAMs provides a valuable reference for the types of parameters

assessed during drug development. The following table details the pharmacokinetic profile of

VU6016235, a selective M4 PAM, in rats.

Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for

Emraclidine. It is presented for illustrative purposes to an audience of drug development

professionals.

Parameter
Value (for VU6016235 in
rats)

Source

Oral Bioavailability (F%)
≥100% (at 3 mg/kg), 84% (at

30 mg/kg)
PMC

Plasma Clearance 4.9 mL/min/kg PMC

Volume of Distribution (Vd) 1.3 L/kg PMC

Elimination Half-life (t1/2) 3.4 hours PMC

Brain Penetrance
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A critical attribute for any centrally acting therapeutic is its ability to cross the blood-brain

barrier. Emraclidine is consistently described as a "brain-penetrant" molecule in the scientific

literature. However, quantitative data, such as the brain-to-plasma concentration ratio (Kp) or

the unbound brain-to-unbound plasma concentration ratio (Kp,uu), for Emraclidine has not

been publicly disclosed.

Preclinical Brain Penetrance (Reference Compound)
To illustrate how brain penetrance is quantitatively assessed for M4 PAMs, the table below

shows data for the reference compound VU6016235 in rats. The Kp,uu is a key metric as it

indicates the extent of CNS penetration, accounting for plasma and brain tissue binding, and is

a predictor of the pharmacologically active concentration at the target site. A Kp,uu value close

to 1 suggests unrestricted passage across the blood-brain barrier.

Disclaimer: The data below is for the reference compound VU6016235 and is NOT data for

Emraclidine. It is presented for illustrative purposes.

Parameter
Value (for VU6016235 in
rats)

Source

Brain-to-Plasma Ratio (Kp)
0.62 - 0.82 (at 90 min post-

dose, 1-10 mg/kg)
PMC

Unbound Brain/Unbound

Plasma Ratio (Kp,uu)

0.41 - 0.55 (at 90 min post-

dose, 1-10 mg/kg)
PMC

Experimental Protocols
Detailed experimental protocols for Emraclidine are primarily available through clinical trial

registrations and publications.

Clinical Pharmacokinetic Study Design (Phase 1b)
The Phase 1b trial was a two-part study conducted in the USA in patients with schizophrenia.

Part A (Multiple Ascending Dose): This part evaluated the safety, tolerability, and

pharmacokinetics of ascending oral doses of Emraclidine (ranging from 5 mg to 40 mg, with

40 mg administered as 20 mg twice daily) in participants with stable schizophrenia.
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Part B (Randomized, Placebo-Controlled): This part assessed the safety and tolerability of

Emraclidine 30 mg once daily and 20 mg twice daily compared to placebo over a 6-week

period in adults with acute schizophrenia.

Pharmacokinetic Sampling: In Part A, plasma samples for pharmacokinetic analysis were

collected at predefined time points to characterize the drug's concentration-time profile.

Bioanalytical Method
Plasma concentrations of Emraclidine were determined using a validated analytical method,

which is standard practice in clinical drug development.

Technique: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Lower Limit of Quantification (LLOQ): 0.100 ng/mL.

Clinical Pharmacokinetic Study Workflow

Oral Dosing
(e.g., 30 mg QD)

Serial Blood Sampling
(Pre-dose, 1h, 2h, 4h, etc.)

Plasma Separation
(Centrifugation)

LC-MS/MS Analysis
(Quantification of Emraclidine)

Pharmacokinetic Analysis
(Calculate Cmax, Tmax, AUC)

Click to download full resolution via product page

Typical Clinical Pharmacokinetic Study Workflow.

Summary
Emraclidine is a brain-penetrant, selective M4 positive allosteric modulator that demonstrated

rapid oral absorption in clinical trials. While specific quantitative details regarding its full

pharmacokinetic profile and brain-to-plasma concentration ratios are not publicly available, the

information gathered from Phase 1 studies provides a foundational understanding for

researchers. The use of validated LC-MS/MS methods for plasma concentration analysis

underscores the robustness of the clinical data collection. Further publication of results from

dedicated pharmacokinetic studies will be necessary to provide a more complete picture of

Emraclidine's disposition in humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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